molecular formula C17H13N3O3S B2963359 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 439108-92-6

7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2963359
CAS No.: 439108-92-6
M. Wt: 339.37
InChI Key: WHNSCKRERBOGHG-UHFFFAOYSA-N
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Description

7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[2,1-b][1,3]benzothiazole core with an ethoxy group at the 7th position and a nitrophenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzothiazole with 3-nitrobenzaldehyde in the presence of a suitable catalyst and solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes .

Comparison with Similar Compounds

  • 7-Methoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
  • 7-Ethoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
  • 7-Ethoxy-2-(3-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Comparison: Compared to similar compounds, 7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole exhibits unique properties due to the presence of the ethoxy and nitrophenyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity. For example, the nitrophenyl group enhances its potential as an anticancer agent by facilitating interactions with specific molecular targets .

Properties

IUPAC Name

6-ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-2-23-13-6-7-15-16(9-13)24-17-18-14(10-19(15)17)11-4-3-5-12(8-11)20(21)22/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSCKRERBOGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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